5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxamide
Overview
Description
5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxamide: is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry This compound features an amino group at the 5-position, a bromophenyl group at the 1-position, and a carboxamide group at the 4-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a diazo compound.
Introduction of Functional Groups: The amino group at the 5-position can be introduced through the reaction of hydrazine with a suitable precursor, followed by oxidation.
Carboxamide Formation: The carboxamide group can be introduced by reacting the corresponding carboxylic acid derivative with an amine under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amino group can undergo oxidation to form nitro derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the bromine atom.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex heterocyclic compounds.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its antimicrobial and antifungal properties.
Medicine:
- Explored as a potential therapeutic agent for various diseases due to its biological activity.
- Evaluated for its anticancer properties.
Industry:
- Used in the development of new materials with specific properties.
- Employed in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The amino and carboxamide groups can form hydrogen bonds with target proteins, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
5-amino-1-phenyl-1H-pyrazole-4-carboxamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxamide: The bromine atom is at a different position on the phenyl ring, which can influence its chemical properties.
5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxamide: Contains a chlorine atom instead of bromine, which can alter its reactivity and interactions.
Uniqueness: The presence of the bromine atom at the 3-position of the phenyl ring in 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxamide provides unique reactivity and potential for forming specific interactions with biological targets. This can result in distinct biological activities and applications compared to similar compounds.
Properties
IUPAC Name |
5-amino-1-(3-bromophenyl)pyrazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O/c11-6-2-1-3-7(4-6)15-9(12)8(5-14-15)10(13)16/h1-5H,12H2,(H2,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEFAOAOQIFVOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C(=C(C=N2)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.